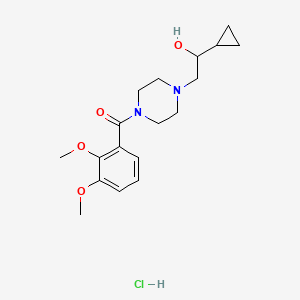
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O4 and its molecular weight is 370.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone hydrochloride, also known by its CAS number 1396891-74-9, is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H23ClN2O2
- Molecular Weight : 342.8840 g/mol
- SMILES Notation : OC(C1CC1)CN1CCN(CC1)C(=O)/C=C/c1cccs1.Cl
The presence of a piperazine ring and a dimethoxyphenyl moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and other physiological pathways.
Pharmacological Profile
Research indicates that compounds featuring piperazine derivatives often exhibit diverse biological activities including:
- Antidepressant Effects : Piperazine compounds are frequently studied for their role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
- Antimicrobial Properties : Some studies suggest that similar compounds can inhibit bacterial growth and may possess antifungal properties.
- Antioxidant Activity : The presence of methoxy groups in the phenyl ring may enhance antioxidant capabilities, potentially reducing oxidative stress in cells.
The compound's mechanism of action is hypothesized to involve:
- Receptor Binding : Interaction with serotonin receptors (5-HT receptors) may lead to mood regulation.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism could contribute to its pharmacological effects.
- Antioxidant Mechanism : The methoxy groups can donate electrons, neutralizing free radicals and reducing cellular damage.
Study 1: Antidepressant Activity
A study conducted by Umesha et al. (2009) evaluated the antidepressant-like effects of similar piperazine derivatives in animal models. Results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-related behaviors attributed to serotonin receptor modulation.
Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial activities, compounds with similar structural features demonstrated effective inhibition against various bacterial strains. The study highlighted the importance of the cyclopropyl group in enhancing lipophilicity, which aids in membrane penetration and bacterial cell wall disruption.
Study 3: Antioxidant Properties
Research focused on the antioxidant potential of methoxy-substituted phenyl derivatives showed that these compounds effectively scavenge free radicals. This property is crucial for protecting neuronal cells from oxidative damage, which is linked to neurodegenerative diseases.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H23ClN2O2 |
| Molecular Weight | 342.8840 g/mol |
| Antidepressant Activity | Positive (animal studies) |
| Antimicrobial Activity | Effective against multiple strains |
| Antioxidant Activity | Significant free radical scavenging |
Eigenschaften
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-23-16-5-3-4-14(17(16)24-2)18(22)20-10-8-19(9-11-20)12-15(21)13-6-7-13;/h3-5,13,15,21H,6-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYJECTYQYQTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














